molecular formula C5H3F2NOS B6236931 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde CAS No. 1779840-82-2

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

Cat. No. B6236931
CAS RN: 1779840-82-2
M. Wt: 163.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde (DFMTC) is an organic compound with a unique structure that is composed of two fluorine atoms and a thiazole ring. It has been studied extensively in the scientific community due to its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. DFMTC is a versatile compound with a wide range of applications, from the synthesis of a variety of organic compounds to its role in the development of new drugs.

Scientific Research Applications

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has been studied extensively in the scientific community due to its potential applications in various fields. In the field of synthetic organic chemistry, 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has been used as a starting material for the synthesis of a variety of organic compounds, such as thiazoles, difluoromethylthiazoles, and aryl-substituted thiazoles. In the field of medicinal chemistry, 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has been used as a starting material for the synthesis of various biochemical compounds, such as amino acids, peptides, and nucleosides.

Mechanism of Action

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is believed to act on the body in a variety of ways. It is believed to inhibit the synthesis of proteins, as well as interfere with the metabolism of carbohydrates and lipids. Additionally, 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has been found to interact with certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the synthesis of proteins, as well as interfere with the metabolism of carbohydrates and lipids. Additionally, 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has been found to interact with certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has been found to have anti-inflammatory, antifungal, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has a number of advantages and limitations for use in lab experiments. One of the main advantages is its versatility, as it can be used in a variety of reactions to synthesize a variety of compounds. Additionally, 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations is its toxicity, as it can be toxic to humans and animals if not handled properly.

Future Directions

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has a wide range of potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. There are a number of potential future directions for research on 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to explore the potential toxicity of 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde and its potential interactions with other compounds. Additionally, further research could be conducted to explore the potential uses of 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde in the synthesis of various biochemical compounds, such as amino acids, peptides, and nucleosides.

Synthesis Methods

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde can be synthesized in a variety of ways. One of the most common methods is the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with potassium difluoromethanesulfonate. This reaction is carried out in aqueous solution and yields the desired compound in high yields. Other methods of synthesis include the use of sodium difluoromethanesulfonate and the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with potassium difluoromethanesulfonate in the presence of sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde involves the reaction of difluoromethylthiol with 2-bromoacetaldehyde followed by oxidation to yield the desired product.", "Starting Materials": [ "Difluoromethylthiol", "2-bromoacetaldehyde" ], "Reaction": [ "Step 1: Difluoromethylthiol is reacted with 2-bromoacetaldehyde in the presence of a base such as potassium carbonate to yield 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde.", "Step 2: The crude product is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium chlorite to yield the final product." ] }

CAS RN

1779840-82-2

Product Name

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

Molecular Formula

C5H3F2NOS

Molecular Weight

163.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.